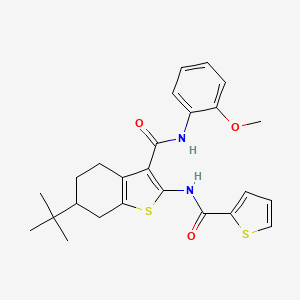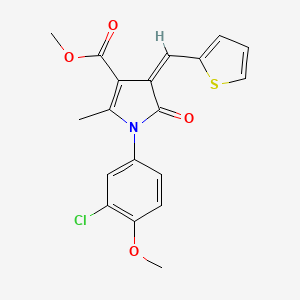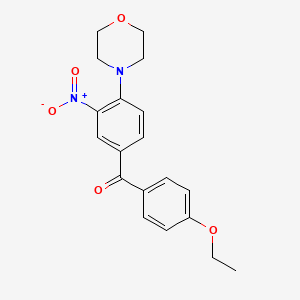![molecular formula C24H24O4 B3935784 [4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B3935784.png)
[4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone
概要
説明
[4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of multiple aromatic rings and ether linkages, making it a complex and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone typically involves multiple steps, including the formation of ether linkages and the introduction of the ketone functional group. One common synthetic route involves the following steps:
Formation of the Propoxy Linkage: This step involves the reaction of 2-methoxy-4-methylphenol with 3-bromopropane in the presence of a base such as potassium carbonate to form 3-(2-methoxy-4-methylphenoxy)propane.
Ether Formation: The intermediate is then reacted with 4-bromophenol in the presence of a base to form [3-(2-methoxy-4-methylphenoxy)propoxy]phenol.
Ketone Introduction: Finally, the compound is subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the phenylmethanone group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its aromatic structure provides stability and enhances the properties of the final products.
作用機序
The mechanism of action of [4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound’s aromatic rings and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [4-[3-(2-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone
- [4-[3-(4-Methylphenoxy)propoxy]phenyl]-phenylmethanone
- [4-[3-(2-Methoxy-4-methylphenoxy)ethoxy]phenyl]-phenylmethanone
Uniqueness
[4-[3-(2-Methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions. The propoxy linkage also provides flexibility and potential for further functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
[4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-18-9-14-22(23(17-18)26-2)28-16-6-15-27-21-12-10-20(11-13-21)24(25)19-7-4-3-5-8-19/h3-5,7-14,17H,6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCDUPQLYWNEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3935701.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)

![Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B3935764.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)



![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3935796.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
